4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione
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Overview
Description
4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione is a fluorinated β-diketone compound. It is known for its unique chemical properties, including high thermal stability and strong electron-withdrawing effects due to the presence of multiple fluorine atoms. This compound is often used in various scientific research fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione typically involves the reaction of heptafluorobutyryl chloride with 3-methylthiophene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization and distillation, are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Materials Science: Employed in the synthesis of advanced materials with unique electronic properties.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a drug delivery agent due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione involves its ability to form stable complexes with metal ions. The fluorine atoms enhance the electron-withdrawing effects, making the compound a strong ligand. This property is utilized in various catalytic and coordination chemistry applications. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione
- 4,4,5,5,6,6,6-Heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione
Uniqueness
4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in specific applications where these properties are advantageous .
Properties
CAS No. |
575-93-9 |
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Molecular Formula |
C11H7F7O2S |
Molecular Weight |
336.23 g/mol |
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione |
InChI |
InChI=1S/C11H7F7O2S/c1-5-2-3-21-8(5)6(19)4-7(20)9(12,13)10(14,15)11(16,17)18/h2-3H,4H2,1H3 |
InChI Key |
JVPMZBDOUZPNPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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